(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2-chlorobenzoate
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound’s systematic IUPAC name, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2-chlorobenzoate , reflects its intricate architecture. Breaking down the nomenclature:
- Piperazinyl : A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4.
- Bis(3,4,5-trimethoxybenzoyl) : Two 3,4,5-trimethoxybenzoyl groups attached to the piperazine core. Each benzoyl substituent features methoxy (-OCH₃) groups at the 3-, 4-, and 5-positions of the benzene ring.
- Methyl 2-chlorobenzoate : A methyl ester of 2-chlorobenzoic acid linked to the piperazine’s 2-position via a methylene bridge.
The molecular formula, C₃₂H₃₅ClN₂O₁₀ , reveals a molecular weight of 643.08 g/mol . Key components include:
- 32 carbon atoms : Distributed across aromatic rings, methoxy groups, and the piperazine backbone.
- Chlorine atom : Located on the ortho position of the benzoate moiety.
- 10 oxygen atoms : From ester, carbonyl, and methoxy functionalities.
A comparative analysis of molecular formulas for related derivatives highlights structural trends:
(TMB = trimethoxybenzoyl or trimethoxybenzyl)
Structural Motifs: Piperazine Core, Trimethoxybenzoyl Groups, and Chlorobenzoate Ester Functionality
The compound’s structure integrates three dominant motifs:
Piperazine Core
The piperazine ring serves as the central scaffold, with nitrogen atoms at positions 1 and 4. The 2-position is functionalized with a methylene bridge connecting to the 2-chlorobenzoate ester, while the 1- and 4-positions host 3,4,5-trimethoxybenzoyl groups . This substitution pattern creates a sterically crowded environment, influencing conformational flexibility and intermolecular interactions.
Trimethoxybenzoyl Groups
Each 3,4,5-trimethoxybenzoyl group consists of a benzoyl moiety (C₆H₅CO-) substituted with three methoxy groups at the 3-, 4-, and 5-positions. These groups contribute to:
- Electron-donating effects : Methoxy groups enhance aromatic ring electron density, potentially stabilizing charge-transfer interactions.
- Steric bulk : The three methoxy groups create a planar, rigid structure that may limit rotational freedom around the benzoyl-piperazine bond .
Chlorobenzoate Ester
The methyl 2-chlorobenzoate group introduces:
- Electrophilic character : The chlorine atom at the ortho position increases the aromatic ring’s susceptibility to nucleophilic attack.
- Ester lability : The methyl ester (-COOCH₃) may undergo hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative.
Comparative Analysis with Related Bis(trimethoxybenzoyl)piperazine Derivatives
The target compound belongs to a family of bis(trimethoxybenzoyl)piperazine derivatives, which vary in substituents and functionalization patterns:
Positional Isomerism
Functional Group Variations
- Ester vs. Amide Linkages : The chlorobenzoate ester contrasts with derivatives like 1-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]-4-(3,4,5-TMB)piperazine , which features a triazolopyrimidine-amide linkage. Esters generally exhibit higher reactivity than amides.
Substituent Effects
Synthetic Accessibility
- Patent literature describes methods for synthesizing trimethoxybenzyl-piperazine derivatives via reductive amination. However, introducing benzoyl groups (as in the target compound) likely requires acylation reactions, such as Schotten-Baumann conditions, to attach trimethoxybenzoyl chlorides to piperazine.
Properties
CAS No. |
129229-94-3 |
|---|---|
Molecular Formula |
C32H35ClN2O10 |
Molecular Weight |
643.1 g/mol |
IUPAC Name |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl 2-chlorobenzoate |
InChI |
InChI=1S/C32H35ClN2O10/c1-39-24-13-19(14-25(40-2)28(24)43-5)30(36)34-11-12-35(21(17-34)18-45-32(38)22-9-7-8-10-23(22)33)31(37)20-15-26(41-3)29(44-6)27(16-20)42-4/h7-10,13-16,21H,11-12,17-18H2,1-6H3 |
InChI Key |
YYOKEEFYTIKJOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)COC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 3,4,5-Trimethoxybenzoyl Derivatives
- Starting Material: 3,4,5-trimethoxybenzoic acid
- Activation: Conversion to acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions in anhydrous solvents (e.g., dichloromethane or chloroform)
- Notes: The acid chloride is highly reactive and should be used immediately or stored under inert atmosphere to prevent hydrolysis.
Acylation of Piperazine
- Substrate: Piperazine or substituted piperazine
- Reaction: N,N'-diacylation at the 1,4-positions with 3,4,5-trimethoxybenzoyl chloride
- Conditions:
- Base such as triethylamine or pyridine to scavenge HCl
- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature to control reaction rate and selectivity
- Outcome: Formation of 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine intermediate
Representative Reaction Scheme
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 3,4,5-trimethoxybenzoic acid | SOCl2, reflux, anhydrous solvent | 3,4,5-trimethoxybenzoyl chloride |
| 2 | Piperazine + 3,4,5-trimethoxybenzoyl chloride | Triethylamine, DCM, 0°C to RT | 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine |
| 3 | 1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-ylmethanol + methyl 2-chlorobenzoate | DCC, DMAP, DCM, RT | (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2-chlorobenzoate |
Analytical Data Supporting Preparation
| Parameter | Data | Notes |
|---|---|---|
| Molecular Weight | 642.2 g/mol | Consistent with C32H35ClN2O10 |
| Purity Assessment | HPLC > 98% | Typical for final product after purification |
| Spectroscopic Confirmation | NMR, IR, MS | Confirm acylation and esterification |
| Melting Point | Not widely reported | Dependent on purity and polymorph |
Research Findings and Optimization Notes
- Reaction Yields:
- Acylation steps typically yield 80–90% under optimized conditions
- Esterification yields vary from 70–85% depending on coupling efficiency and purification
- Solvent Choice:
- Dichloromethane preferred for acylation due to solubility and inertness
- DMF or THF may be used for esterification to enhance solubility of polar intermediates
- Catalyst and Base Effects:
- Triethylamine effectively scavenges HCl during acylation, preventing side reactions
- DMAP catalyzes esterification by activating the carboxyl group, improving yield
- Temperature Control:
- Low temperatures during acylation prevent overreaction and decomposition
- Mild heating during esterification accelerates reaction without degrading sensitive groups
- Purification:
- Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) is effective
- Recrystallization from suitable solvents (e.g., ethanol) improves purity
Summary Table of Preparation Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acid chloride formation | SOCl2 | DCM or chloroform | Reflux (60–70°C) | 2–4 h | ~90 | Use dry conditions |
| Piperazine acylation | 3,4,5-trimethoxybenzoyl chloride, Et3N | DCM | 0–25°C | 3–6 h | 80–90 | Stir under inert atmosphere |
| Esterification | Methyl 2-chlorobenzoate, DCC, DMAP | DCM or DMF | 25–50°C | 12–24 h | 70–85 | Monitor by TLC/HPLC |
Chemical Reactions Analysis
Types of Reactions
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atom in the benzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2-chlorobenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its piperazine ring is a common motif in many pharmaceuticals, and the trimethoxybenzoyl groups can enhance its binding affinity to biological targets.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2-chlorobenzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the trimethoxybenzoyl groups can enhance its binding affinity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
Key Analogues :
[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl N-pentan-3-ylcarbamate
- Molecular Formula : C₃₁H₄₀N₃O₉ (exact mass: 617.29431 Da)
- Substituent : Features a pentan-3-ylcarbamate group instead of the 2-chlorobenzoate ester.
- Structural Impact : The carbamate group reduces molecular weight and alters polarity compared to the chlorobenzoate ester in the primary compound .
Reserpine (C₃₃H₄₀N₂O₉)
- Molecular Formula : C₃₃H₄₀N₂O₉ (exact mass: 608.68 Da)
- Core Structure : Yohimban alkaloid with 3,4,5-trimethoxybenzoyl and methyl ester groups.
- Functional Differences : Lacks the piperazine core but shares the trimethoxybenzoyl motif, influencing lipophilicity .
Structural Comparison Table :
| Property | (1,4-Bis-TMBz-piperazinyl)methyl 2-Cl-Bz | N-pentan-3-ylcarbamate Analogue | Reserpine |
|---|---|---|---|
| Core Structure | Piperazine | Piperazine | Yohimban alkaloid |
| Key Substituent | 2-Chlorobenzoate | Pentan-3-ylcarbamate | Trimethoxybenzoyl |
| Molecular Formula | C₃₂H₃₅ClN₂O₁₀ | C₃₁H₄₀N₃O₉ | C₃₃H₄₀N₂O₉ |
| Exact Mass (Da) | 642.19745 | 617.29431 | 608.68 |
Physicochemical Properties
Collision Cross-Section (CCS) Comparison :
CCS values reflect molecular size and conformation in gas-phase analyses (e.g., ion mobility spectrometry).
| Adduct | Primary Compound CCS (Ų) | Carbamate Analogue CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 247.3 | 245.1 |
| [M+Na]⁺ | 260.0 | 252.4 |
| [M-H]⁻ | 250.8 | 245.5 |
- The primary compound’s higher CCS values suggest a slightly larger or more extended conformation compared to the carbamate analogue, likely due to the bulkier 2-chlorobenzoate group.
Lipophilicity and Solubility :
Pharmacological and Analytical Relevance
- Reserpine : A well-characterized antihypertensive and antipsychotic agent, Reserpine’s USP standards (97–101% purity) highlight its pharmaceutical importance . Its structural dissimilarity to the primary compound limits direct pharmacological comparisons.
- Its CCS profile supports analytical applications in metabolomics or drug discovery .
Q & A
Q. What are the common synthetic routes for synthesizing (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2-chlorobenzoate, and what critical reaction parameters must be controlled?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. Key steps include:
- Coupling Reactions : Use of 3,4,5-trimethoxybenzoyl chloride with piperazine derivatives under inert conditions (N₂ atmosphere) to minimize hydrolysis. Temperature control (0–5°C) is critical during acylation to avoid side reactions .
- Chlorobenzoate Esterification : Reaction of the intermediate with 2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the ester linkage. Solvent choice (e.g., anhydrous dichloromethane) impacts yield .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is essential to isolate the product from unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming the piperazine backbone and substituent positions. For example, the piperazinyl protons appear as a multiplet at δ 2.5–3.5 ppm, while aromatic protons from trimethoxybenzoyl groups resonate at δ 6.5–7.2 ppm. Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
- IR Spectroscopy : Confirms ester (C=O stretch at ~1720 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities. Absence of -OH stretches (3400 cm⁻¹) indicates successful esterification .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 650.2) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction yields when steric hindrance from 3,4,5-trimethoxybenzoyl groups impedes acylation?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates. Evidence shows DMF improves acylation efficiency by 20% compared to THF .
- Catalyst Selection : Employ coupling agents like HATU or EDCI to activate carboxyl groups, reducing reaction time and energy .
- Temperature Gradients : Gradual warming (from 0°C to room temperature) during coupling minimizes decomposition .
Q. What computational strategies predict the compound’s binding affinity to biological targets, and how should models be validated?
- Methodological Answer :
- Docking Simulations : Use software (e.g., AutoDock Vina) to model interactions with targets like calcium channels or kinases. The trimethoxy groups may form hydrophobic interactions, while the chlorobenzoate moiety participates in halogen bonding .
- MD Simulations : Run 100-ns molecular dynamics trajectories to assess binding stability. Validation requires comparing computational binding energies with experimental IC₅₀ values from enzyme inhibition assays .
Q. How should researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values) across studies?
- Methodological Answer :
- Purity Assessment : Re-analyze disputed batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>98% purity required) .
- Assay Standardization : Re-test activity under controlled conditions (e.g., pH 7.4, 37°C) using a common cell line (e.g., HEK-293 for calcium channel studies) .
- Structural Confirmation : Perform X-ray crystallography to verify the compound’s conformation; crystal packing effects may alter bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
